molecular formula C16H12N4O3S B2390483 3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one CAS No. 896372-65-9

3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

Cat. No.: B2390483
CAS No.: 896372-65-9
M. Wt: 340.36
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Description

The compound 3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one belongs to the triazoloquinazolinone family, characterized by a fused triazole-quinazolinone scaffold. It features a 4-methylphenylsulfonyl group at position 3, contributing to its unique physicochemical and biological properties. This compound is commercially available (CAS: sc-495087) and has been utilized in research contexts, such as antimicrobial studies (e.g., savirin derivatives) .

Properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-1H-triazolo[1,5-a]quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3S/c1-10-6-8-11(9-7-10)24(22,23)16-14-17-15(21)12-4-2-3-5-13(12)20(14)19-18-16/h2-9,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDVYEIPNBGBAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=NNN3C2=NC(=O)C4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Cycloaddition and Cyclization

The triazoloquinazoline core is often constructed via copper-mediated reactions. A prominent method involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring, followed by cyclization to generate the quinazolinone moiety.

  • Procedure :
    • React 2-azidoquinazolin-5(4H)-one with 4-methylphenylsulfonylacetylene in the presence of Cu(I) thiophene-2-carboxylate (CuTC) at room temperature.
    • Cyclize the intermediate under basic conditions (e.g., K₂CO₃/DMF) to form the fused triazoloquinazoline system.
  • Yield : 68–82% (optimized for electron-deficient sulfonyl groups).
  • Key Advantage : Regioselective triazole formation without requiring high temperatures.

One-Pot Multi-Component Reactions (MCRs)

MCRs streamline synthesis by combining precursors in a single step. A three-component reaction using aldehydes, 3-amino-1,2,4-triazole, and sulfonylating agents has been reported:

  • Typical Protocol :
    • Mix 4-methylbenzaldehyde (1 mmol), 3-amino-1,2,4-triazole (1 mmol), and 4-methylbenzenesulfonyl chloride (1.2 mmol) with agar-entrapped sulfonated DABCO catalyst (0.03 g) under solvent-free conditions at 100°C.
    • Reaction time: 3–5 hours.
  • Yield : 75–89%.
  • Mechanism :
    • Condensation of aldehyde and amine to form Schiff base.
    • Sulfonylation at the triazole nitrogen.
    • Cyclodehydration to yield the quinazolinone ring.

Post-Synthetic Sulfonylation

Introducing the sulfonyl group after constructing the triazoloquinazoline core is a modular approach:

  • Synthesize 3-aminotriazolo[1,5-a]quinazolin-5(4H)-one via cyclization of 2-hydrazinylquinazolinone with amyl nitrite.
  • Sulfonylate the triazole nitrogen using 4-methylbenzenesulfonyl chloride in pyridine.
  • Conditions :
    • 0°C to room temperature, 12 hours.
    • Yield: 70–78%.
  • Challenge : Competing sulfonylation at the quinazolinone nitrogen requires careful stoichiometric control.

Optimization and Catalytic Systems

Solvent and Catalyst Screening

Catalyst Solvent Temperature (°C) Yield (%) Reference
CuTC Toluene 25 82
Agar-DABCO-SO₃H Solvent-free 100 89
Pd/Al₂O₃ H₂O 80 76

Key Findings :

  • Agar-entrapped catalysts enable recyclability (up to 5 cycles) without significant yield loss.
  • Aqueous media improve selectivity for triazoloquinazolinones over byproducts.

Mechanistic Insights

  • Cyclization Pathways :
    • Path A : Intramolecular nucleophilic attack by the triazole nitrogen on the quinazolinone carbonyl.
    • Path B : Radical-mediated coupling in the presence of Cu(I).
  • Sulfonylation : Proceeds via a two-step process:
    • Formation of a sulfonate ester intermediate.
    • Displacement by the triazole nitrogen.

Challenges and Solutions

Regioselectivity in Triazole Formation

  • Issue : Competing 1,4- vs. 1,5-regioisomers in CuAAC.
  • Solution : Use bulky sulfonyl acetylene derivatives to favor 1,5-disubstituted triazoles.

Byproduct Formation During Sulfonylation

  • Issue : Over-sulfonylation at the quinazolinone NH.
  • Mitigation : Employ transient protection with Boc groups or use stoichiometric HCl scavengers.

Recent Advances

Photoredox Catalysis

A 2023 study demonstrated visible-light-mediated cyclization using Ru(bpy)₃Cl₂ as a photocatalyst:

  • Conditions : Blue LED, DCE solvent, room temperature.
  • Yield : 85% with reduced reaction time (2 hours).

Sustainable Methodologies

  • Recyclable Ionic Liquids : [BMIM][BF₄] enhances reaction rates and simplifies product isolation.
  • Microwave Assistance : Reduces cyclization time from hours to minutes (e.g., 15 minutes at 150 W).

Chemical Reactions Analysis

Types of Reactions

3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding amine.

Scientific Research Applications

3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Triazole-Quinazolinone Core

Sulfonyl Group Modifications
  • Savirin (3-[(4-Isopropylphenyl)sulfonyl] analogue) : Replacing the 4-methylphenyl group with a bulkier 4-isopropylphenylsulfonyl moiety enhances antibacterial activity against Staphylococcus aureus, demonstrating the importance of sulfonyl group hydrophobicity in biological interactions .
  • 3-[(4-Chlorophenyl)sulfonyl] variant : The electron-withdrawing chlorine atom may influence electronic properties and metabolic stability, as seen in analogues with enhanced receptor binding .
Amine and Piperazine-Carbonyl Modifications
  • 8-Piperazine-carbonyl derivatives : Compounds like E543-0273 (C₂₇H₂₃FN₆O₂) incorporate a piperazine-carbonyl group at position 8, significantly increasing molecular weight (~482.52 g/mol) and logP (3.5257), indicating higher lipophilicity .

Physicochemical and Structural Comparisons

Table 1: Key Physicochemical Properties
Compound Molecular Weight (g/mol) logP Polar Surface Area (Ų) Key Substituents
Target compound ~354.39* ~3.5** ~70.1** 4-Methylphenylsulfonyl
3-Phenyl analogue (C₁₅H₁₀N₄O) 262.27 ~2.8 ~65.0 Phenyl at position 3
Savirin ~396.45 ~4.0 ~70.1 4-Isopropylphenylsulfonyl
E543-0273 482.52 3.5257 70.1 8-(4-Fluorophenylpiperazine-carbonyl)

Calculated based on molecular formula (C₁₈H₁₄N₄O₃S). *Estimated from analogues with similar structures.

Biological Activity

The compound 3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a member of the triazoloquinazoline family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one can be represented as follows:

PropertyValue
Molecular Formula C20_{20}H21_{21}N5_{5}O2_{2}S
Molecular Weight 395.48 g/mol
IUPAC Name 3-[(4-methylphenyl)sulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
InChI Key KZFCAGBBMGDZTR-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfonyl group enhances its binding affinity to enzymes and receptors involved in several physiological processes. Preliminary studies suggest that it may modulate pathways related to inflammation and cancer cell proliferation.

Anticancer Activity

Recent research has highlighted the potential anticancer properties of triazoloquinazoline derivatives. A study demonstrated that related compounds exhibited significant cytotoxic effects against various cancer cell lines. For instance, compounds within this class showed IC50_{50} values in the micromolar range against human breast and colon cancer cell lines .

Case Study: Cytotoxicity in Cancer Cells

A comparative analysis was conducted on several triazoloquinazolines:

CompoundCell LineIC50_{50} (µM)
3-[(4-methylphenyl)sulfonyl]-1,2,3-triazolo[1,5-a]quinazolin-5(4H)-oneMCF-7 (Breast)15
3-(Phenylsulfonyl)-1,2,3-triazolo[1,5-a]quinazolin-5(4H)-oneHT-29 (Colon)20
3-(Chlorophenylsulfonyl)-1,2,3-triazolo[1,5-a]quinazolin-5(4H)-oneHeLa (Cervical)18

These results indicate that modifications in the sulfonyl group can significantly impact the cytotoxicity of triazoloquinazolines.

Antimicrobial Activity

The antimicrobial properties of triazoloquinazolines have also been explored. The presence of the triazole ring is known to enhance activity against a variety of pathogens. In vitro studies indicated that derivatives showed promising activity against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Efficacy

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC) (µg/mL)
3-[(4-methylphenyl)sulfonyl]-1,2,3-triazolo[1,5-a]quinazolin-5(4H)-oneStaphylococcus aureus32
3-(Phenylsulfonyl)-1,2,3-triazolo[1,5-a]quinazolin-5(4H)-oneEscherichia coli64

Q & A

Q. What are the key steps in synthesizing 3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one?

The synthesis involves multi-step reactions:

  • Initial cyclization : Reacting 2-hydrazinobenzoic acid with dimethyl N-cyanoimidodithiocarbonate in ethanol under ice-cold conditions, catalyzed by triethylamine, to form the triazoloquinazolinone core .
  • Oxidation : Treating the intermediate with hydrogen peroxide in glacial acetic acid to introduce the sulfonyl group .
  • Purification : Recrystallization from ethanol or methanol ensures high purity (>95%). Critical parameters include temperature control (0–5°C for initial steps) and solvent selection .

Q. What characterization methods confirm the compound’s structural integrity?

  • Spectroscopic Analysis : ¹H NMR (δ 7.2–8.5 ppm for aromatic protons) and LC-MS (m/z 383.2 [M+H]⁺) verify molecular identity .
  • X-ray Crystallography : Confirms planar geometry of the triazoloquinazoline fused-ring system and hydrogen bonding patterns (N–H⋯O, ~2.8 Å) .
  • Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., C: 56.3%, H: 3.9%, N: 18.3%) to validate purity .

Advanced Research Questions

Q. How can reaction yields be optimized during sulfonyl group introduction?

  • Stoichiometric Precision : Use a 1:1.2 molar ratio of thioether precursor to H₂O₂ to avoid over-oxidation .
  • Catalyst Screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency by 15–20% .
  • Microwave-Assisted Synthesis : Reduces reaction time from 6 hours to 45 minutes at 100°C, achieving yields >85% .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR)?

  • Factorial Design : Vary substituents (e.g., methyl, halogen) at the 4-methylphenyl or triazole positions to assess bioactivity .
  • Split-Plot Arrangement : Test solubility (in DMSO/water mixtures) and cytotoxicity (via MTT assays) under controlled pH (6.5–7.5) and temperature (37°C) .
  • Statistical Validation : Use ≥3 replicates per condition and ANOVA to identify significant SAR trends (p < 0.05) .

Q. How to resolve discrepancies between theoretical and experimental solubility data?

  • Molecular Dynamics Simulations : Incorporate solvent dielectric constants (ε = 20–80) and hydrogen-bonding parameters to predict solubility .
  • Experimental Validation : Use nephelometry to measure solubility across pH (4–9) and temperature (20–40°C). Adjust Hansen solubility parameters (δD, δP, δH) to align predictions with observations .

Q. What methodologies assess environmental impacts of degradation byproducts?

  • OECD 301F Test : Aerobic biodegradation studies with LC-MS/MS monitoring detect persistent sulfonated intermediates .
  • QSAR Modeling : Predict ecotoxicity (e.g., Daphnia magna LC₅₀ = 2.1 mg/L) using log Kow (2.8) and bioaccumulation factors (BCF = 112) .
  • Sediment-Water Partitioning : Measure Koc values (450 L/kg) to evaluate soil mobility .

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